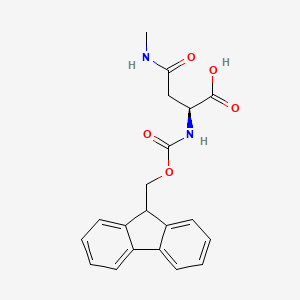

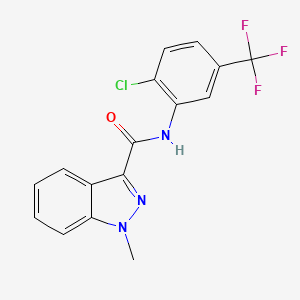

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

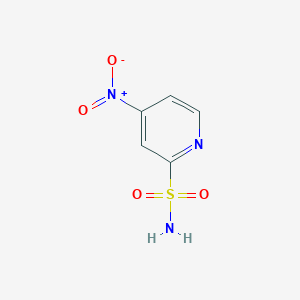

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 391.51 g/mol.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan as conjugated linkers, have shown significant improvements in dye-sensitized solar cells' performance. Specifically, the use of furan linkers led to a solar energy-to-electricity conversion efficiency enhancement of over 24% compared to reference cells. This highlights the potential of furan-containing compounds in the development of more efficient solar energy conversion technologies (Se Hun Kim et al., 2011).

Synthesis of γ-Hydroxybutenolides

The photooxygenation of 2-thiophenyl-substituted furans has been leveraged to achieve a regiocontrolled and quantitative synthesis of γ-hydroxybutenolides. This process underscores the furan derivatives' capability to serve as precursors in synthesizing complex molecules, potentially useful in various chemical syntheses and pharmaceutical applications (Vasiliki Kotzabasaki, G. Vassilikogiannakis, M. Stratakis, 2016).

Polymer Synthesis

Furan derivatives have been effectively utilized in the enzymatic synthesis of biobased polyesters, acting as rigid diol components. This application demonstrates the potential of furan-containing compounds in creating sustainable and environmentally friendly polymer materials (Yi Jiang et al., 2014).

Organic Synthesis and Chemical Reactions

Furan and thiophene-containing compounds have been explored in various organic synthesis contexts, including the regiocontrolled synthesis of γ-hydroxybutenolides and the development of polyheterocyclic compounds through photoinduced oxidative annulation. These studies reveal the versatility of furan and thiophene moieties in facilitating diverse chemical transformations and the synthesis of complex organic molecules (Jin Zhang et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-24-13-16)17-7-4-11-23-17/h1-7,10-13,22H,8-9,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVOHOOCTWDKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

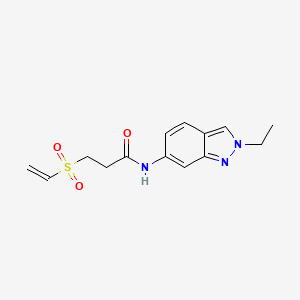

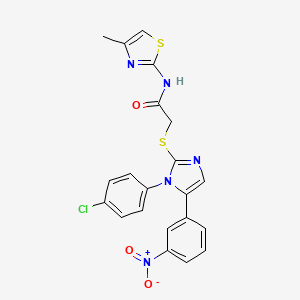

![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)

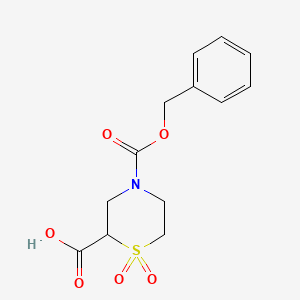

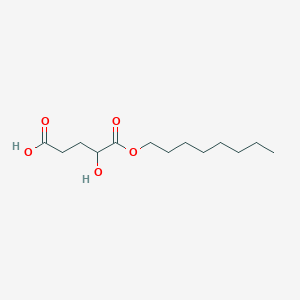

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)

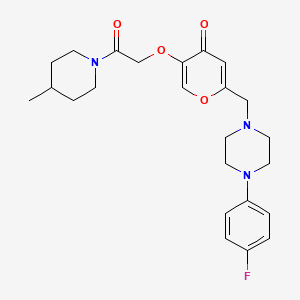

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)

![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)